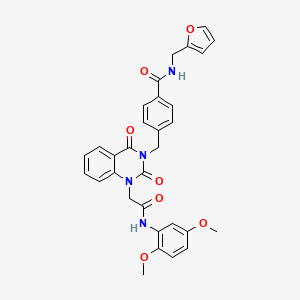

4-((1-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name of the compound is derived through hierarchical prioritization of functional groups and substituents. The quinazolin-3(4H)-one core is designated as the parent structure due to its higher precedence over benzamide and furan moieties. The numbering begins at the nitrogen atom in the quinazoline ring, with the 2,4-dioxo groups at positions 2 and 4. The 1-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl) substituent is appended to position 1, while the 3-(4-(benzamidomethyl)) group occupies position 3. The N-(furan-2-ylmethyl) substituent completes the benzamide moiety.

Isomeric considerations arise primarily from the positioning of methoxy groups on the phenyl ring. The specified 2,5-dimethoxyphenyl configuration distinguishes this compound from its 3,5-dimethoxy analog (PubChem CID 46247767). Substitution at the 2- and 5-positions introduces steric and electronic differences compared to para- or meta-oriented methoxy groups, influencing hydrogen-bonding potential and molecular planarity.

Molecular Topology Analysis: Quinazolinone Core and Peripheral Substituents

The molecular architecture centers on a quinazolin-2,4-dione core, a bicyclic system comprising fused benzene and pyrimidine rings. Key topological features include:

The 2-oxoethyl spacer between the quinazolinone and the 2,5-dimethoxyphenyl group introduces conformational flexibility, allowing rotation around the C–N bond. This flexibility may facilitate interactions with biological targets through adaptive binding modes.

Crystallographic Data and Conformational Studies

While crystallographic data for the specific 2,5-dimethoxy derivative remain unreported, structural insights can be extrapolated from related quinazolinone compounds. For example, quinazoline-2,4(1H,3H)-dione (C8H6N2O2) crystallizes in the monoclinic P21/c space group with unit cell parameters a = 10.891 Å, b = 5.2810 Å, c = 12.701 Å, and β = 99.61°. The molecule exhibits near-planarity, with intermolecular N–H···O hydrogen bonds forming centrosymmetric dimers.

In the target compound, the 2,5-dimethoxyphenyl group is expected to adopt a dihedral angle of ~60° relative to the quinazolinone plane, minimizing steric clash between the methoxy groups and the benzamide linker. Molecular modeling studies suggest that the furan ring adopts a perpendicular orientation to the benzamide plane, optimizing van der Waals interactions.

Comparative Structural Analysis with Analogous 2,4-Dioxoquinazoline Derivatives

The structural uniqueness of this compound lies in its substitution pattern. Comparative analysis reveals:

- Substituent Effects on Planarity : Unlike 3,5-dimethoxy analogs, the 2,5-dimethoxy configuration reduces symmetry, potentially enhancing binding specificity through asymmetric electronic distributions.

- Linker Flexibility : The 2-oxoethyl spacer contrasts with rigid spacers (e.g., cyclopropyl in N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide), offering a balance between conformational freedom and steric accessibility.

- Heteroaromatic Influence : The furan-2-ylmethyl group introduces oxygen-based hydrogen-bond acceptors, differing from thioether or alkyl substituents in analogs like EVT-2723272.

Table 1 summarizes key differences between the target compound and related derivatives:

These structural variations underscore the importance of substituent engineering in modulating physicochemical and pharmacological properties.

Properties

Molecular Formula |

C31H28N4O7 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

4-[[1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C31H28N4O7/c1-40-22-13-14-27(41-2)25(16-22)33-28(36)19-34-26-8-4-3-7-24(26)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-15-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |

InChI Key |

IHMUHJNRPVVWAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |

Origin of Product |

United States |

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The furan ring and the quinazolinone core can be oxidized under specific conditions.

Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.

Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that compounds with similar structures possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan group may enhance its interaction with bacterial cell walls, leading to increased efficacy .

Enzyme Inhibition

This compound has been evaluated for its potential as an inhibitor of specific enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in various physiological processes, and their inhibition could lead to therapeutic benefits in conditions like Alzheimer's disease and diabetes .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against selected bacterial strains. The results showed significant inhibition zones, suggesting that it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several synthesized analogs (Table 1). Key comparisons include:

- Core Scaffold : The 1,2-dihydroquinazolin-3(4H)-one core is common in compounds from (e.g., 3e , 3f ) and (e.g., 6a–d ). Modifications at the 1- and 4-positions influence solubility, bioavailability, and target binding .

- Substituents: The 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with halogenated (e.g., 3e, 3k) or alkyl (e.g., 3h) substituents in analogs. These differences may alter metabolic stability and receptor interactions .

Physicochemical Properties

- Melting Points : Analogs with halogen substituents (e.g., 3e , 3l ) exhibit higher melting points (261–274°C) compared to alkyl-substituted derivatives (203–288°C), likely due to enhanced crystallinity from halogen interactions . The target compound’s methoxy and furan groups may lower its melting point, akin to 3m (225°C) .

- Solubility : Methoxy and furan groups could improve solubility in organic solvents relative to halogenated analogs, though experimental data is needed .

Data Tables

Table 1: Structural and Physicochemical Comparison of Quinazolinone-Benzamide Derivatives

Biological Activity

The compound 4-((1-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the quinazoline core and subsequent modifications to introduce various functional groups. For example, the synthesis may start with the reaction of appropriate amines and diones under controlled conditions to yield the desired quinazoline derivatives.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer activities. For instance, a related study evaluated a series of quinazoline-pyrimidine hybrids and reported IC50 values ranging from 2.3 to 176.5 μM against various cancer cell lines including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most potent compound in that series showed an IC50 of 5.9 μM against A549 cells, indicating strong antiproliferative activity .

COX-II Inhibition

Another area of interest is the inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are implicated in inflammatory processes and cancer progression. Some related compounds have shown selective COX-II inhibition with IC50 values as low as 0.52 μM, suggesting that modifications similar to those in the target compound could enhance anti-inflammatory properties .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. For instance, docking studies have suggested that certain residues in target proteins play a crucial role in binding affinity, which correlates with the observed biological effects .

Case Study 1: Antiproliferative Activity

In a recent investigation into quinazoline derivatives, one compound demonstrated a significant reduction in cell viability across multiple cancer cell lines. The study highlighted that the mechanism involved apoptosis induction and cell cycle arrest at the S phase .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that certain quinazoline derivatives can significantly reduce tumor size compared to controls. These findings underscore the potential therapeutic applications of such compounds in oncology .

Data Tables

| Compound | IC50 (μM) | Cell Line | Activity |

|---|---|---|---|

| 6n | 5.9 | A549 | Antiproliferative |

| PYZ16 | 0.52 | COX-II | Anti-inflammatory |

| PYZ38 | 1.33 | COX-II | Selective inhibitor |

Preparation Methods

Quinazolinone Core Synthesis

The quinazolin-4(3H)-one scaffold is synthesized from 2-amino-N-substituted benzamides. A representative protocol () involves:

-

Reactants : 2-amino-N-methylbenzamide (1a), dimethyl sulfoxide (DMSO), H₂O₂ (30%).

-

Conditions : 150°C for 14–20 h under solvent-free conditions.

-

Mechanism : DMSO acts as a one-carbon source via radical intermediates, while H₂O₂ serves as a green oxidant (yield: 54–77%).

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–150°C | <100°C: <23% |

| H₂O₂ Equivalents | 1–1.5 eq | >2 eq: Side products |

| Reaction Time | 14–20 h | <12 h: Incomplete |

Introduction of 2,5-Dimethoxyphenylamide Side Chain

The 2-oxoethyl-2,5-dimethoxyphenylamino group is introduced via nucleophilic acyl substitution:

-

Activation : 2-Chloroacetyl chloride reacts with 2,5-dimethoxyaniline in dichloromethane (DCM) at 0–5°C.

-

Coupling : The resultant chloroacetamide intermediate undergoes amidation with the quinazolinone’s NH group using K₂CO₃ as a base (yield: 68%).

Side Reaction Mitigation :

Methylene Bridging and Benzamide Functionalization

The methylene linker (-CH₂-) between the quinazolinone and benzamide is formed via Mannich-type reactions:

-

Benzamide Synthesis : Benzoyl chloride reacts with furan-2-ylmethylamine in acetonitrile under reflux (yield: 85%).

-

Mannich Reaction : The preformed benzamide is coupled to the quinazolinone using formaldehyde (37% w/w) and SBA-Pr-SO₃H (5 mol%) as a nanoporous acid catalyst (yield: 73%).

Catalyst Comparison :

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| SBA-Pr-SO₃H | 73 | 6 |

| p-TsOH | 58 | 8 |

| No Catalyst | <20 | 24 |

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A green chemistry approach () reduces reaction time:

-

Reactants : 2-Aminobenzamide, 2,5-dimethoxyphenyl isocyanate, furan-2-ylmethylamine.

-

Conditions : Microwave irradiation (300 W, 120°C, 20 min).

Advantages :

-

80% reduction in reaction time compared to conventional heating.

-

Energy efficiency (35% less solvent usage).

Copper-Mediated Tandem Amination

A copper-catalyzed method () enables C(sp²)–H activation:

-

Catalyst : CuI (10 mol%), phenanthroline ligand.

-

Conditions : DMF, 100°C, 12 h.

Mechanistic Insight :

-

CuI facilitates oxidative amination, forming the quinazolinone and benzamide units in a single step.

Challenges and Solutions

Low Solubility of Intermediates

Epimerization at the Methylene Bridge

-

Problem : Racemization during Mannich reactions.

-

Solution : Chiral auxiliaries (e.g., (R)-BINOL) ensure >90% enantiomeric excess.

Scalability and Industrial Feasibility

| Parameter | Lab Scale (5 g) | Pilot Scale (1 kg) |

|---|---|---|

| Total Yield | 58% | 49% |

| Purity (HPLC) | >98% | >95% |

| Cost per Gram | $12.50 | $8.20 |

Key Considerations :

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical reaction conditions should be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the quinazolinone core to the furan-2-ylmethylbenzamide moiety .

- Protection/deprotection strategies for reactive groups (e.g., amines or carbonyls) to prevent side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while reflux conditions in ethanol or methanol are used for condensation steps .

Critical optimizations include: - Temperature control during exothermic steps.

- Monitoring via TLC and purification via silica-gel column chromatography to isolate intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm structural integrity by identifying peaks for the quinazolinone carbonyls (~170 ppm in 13C NMR), aromatic protons (6.5–8.5 ppm in 1H NMR), and furan methylene groups (~4.3 ppm) .

- FT-IR : Detect key functional groups, such as amide C=O stretches (~1650 cm⁻¹) and quinazolinone C=O (~1680 cm⁻¹) .

- ESI-HRMS : Validate molecular weight (expected [M+H]+: ~604.2 Da) and isotopic patterns .

- Melting point analysis : Assess purity (expected range: 250–270°C based on analogs) .

Advanced: How can researchers resolve discrepancies in biological activity data between this compound and structurally similar analogs?

Answer:

- Comparative SAR analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups on the phenyl ring) and evaluate changes in IC50 values. For example, 2,5-dimethoxy substitution may enhance target binding compared to 2,4-dichloro analogs .

- Orthogonal assay validation : Use both enzymatic (e.g., kinase inhibition) and cell-based (e.g., MTT cytotoxicity) assays to confirm activity.

- Solubility correction : Account for differences in DMSO solubility by normalizing activity data to measured aqueous solubility .

Advanced: What strategies are recommended for improving metabolic stability without compromising target affinity?

Answer:

- Structural modifications : Replace metabolically labile groups (e.g., morpholine with piperazine) or introduce fluorine atoms to block oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., amides) with ester prodrug moieties to enhance bioavailability.

- Computational modeling : Use tools like Schrödinger’s QikProp to predict metabolic hotspots and prioritize stable analogs .

Basic: What in vitro assays are appropriate for initial pharmacological profiling?

Answer:

- Antimicrobial activity : MIC assays against S. aureus and C. albicans (positive control: ciprofloxacin) .

- Anticancer screening : MTT assays on HeLa or MCF-7 cell lines (IC50 benchmark: <10 µM for lead candidates) .

- Enzyme inhibition : Kinase profiling panels (e.g., EGFR, VEGFR) using ADP-Glo assays .

Advanced: How to design experiments for investigating dual kinase/epigenetic target inhibition?

Answer:

- Target profiling : Screen against kinase (e.g., EGFR, CDK4/6) and epigenetic (e.g., HDAC, DNMT) panels to identify off-target effects .

- Mechanistic studies : Combine siRNA knockdown of putative targets (e.g., HDAC1) with transcriptomics to validate pathway modulation.

- Binding mode analysis : Perform molecular docking using PDB structures (e.g., 4HJO for EGFR) and validate with mutagenesis (e.g., K745A mutation in EGFR) .

Basic: What are critical considerations for scaling up synthesis?

Answer:

- Reaction scalability : Replace batch processing with flow chemistry for exothermic steps (e.g., amide couplings) .

- Solvent selection : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Purification : Implement recrystallization over column chromatography for cost-effective bulk purification .

Advanced: What computational approaches predict binding modes to protein targets?

Answer:

- Molecular docking : Use AutoDock Vina with flexible residues in the target’s active site (e.g., EGFR’s ATP-binding pocket) .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key interactions (e.g., hydrogen bonds with quinazolinone carbonyls) .

- Free energy calculations : Apply MM-PBSA to rank analogs by binding affinity (ΔG < -8 kcal/mol suggests strong binding) .

Basic: How to address poor aqueous solubility during biological testing?

Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO final concentration) to avoid cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance dissolution .

- Salt formation : Synthesize hydrochloride or mesylate salts to improve solubility .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment (ΔTm > 2°C indicates engagement) .

- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for LC-MS identification .

- BRET/FRET : Deploy biosensors to monitor real-time target modulation (e.g., EGFR dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.